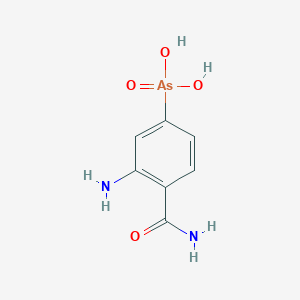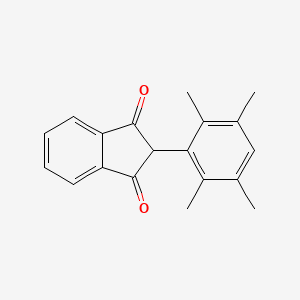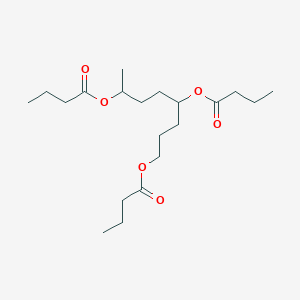
Octane-1,4,7-triyl tributanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an ester derived from butanoic acid and octane-1,4,7-triol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octane-1,4,7-triyl tributanoate typically involves the esterification of octane-1,4,7-triol with butanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bonds, and the resulting product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as chromatography to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Octane-1,4,7-triyl tributanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octane-1,4,7-triol and butanoic acid.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, leading to the formation of different esters.
Oxidation: The compound can be oxidized under specific conditions to produce corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Octane-1,4,7-triol and butanoic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Applications De Recherche Scientifique
Octane-1,4,7-triyl tributanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of bioactive molecules.
Mécanisme D'action
The mechanism of action of Octane-1,4,7-triyl tributanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The compound’s ester groups can undergo hydrolysis, releasing octane-1,4,7-triol and butanoic acid, which may further participate in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octane-1,4,7-triyl triacetate: An ester derived from octane-1,4,7-triol and acetic acid.
Octane-1,4,7-triyl tripropanoate: An ester derived from octane-1,4,7-triol and propanoic acid.
Uniqueness
Octane-1,4,7-triyl tributanoate is unique due to its specific ester groups derived from butanoic acid, which impart distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
5453-21-4 |
|---|---|
Formule moléculaire |
C20H36O6 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
4,7-di(butanoyloxy)octyl butanoate |
InChI |
InChI=1S/C20H36O6/c1-5-9-18(21)24-15-8-12-17(26-20(23)11-7-3)14-13-16(4)25-19(22)10-6-2/h16-17H,5-15H2,1-4H3 |
Clé InChI |
CBYWYTIHGQZVDT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCCCC(CCC(C)OC(=O)CCC)OC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)
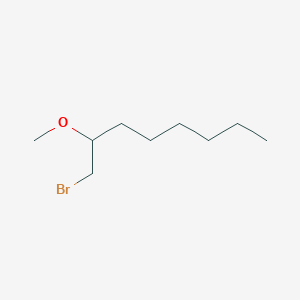
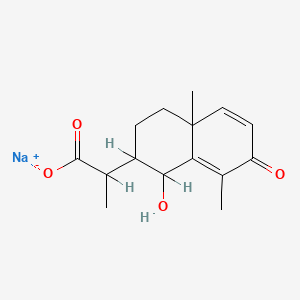
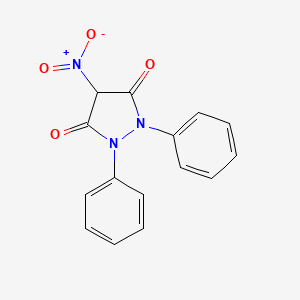

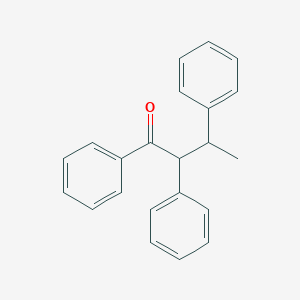
![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
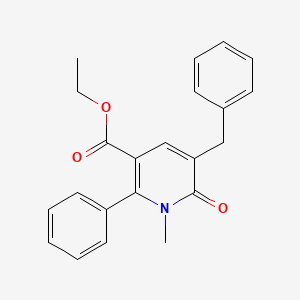
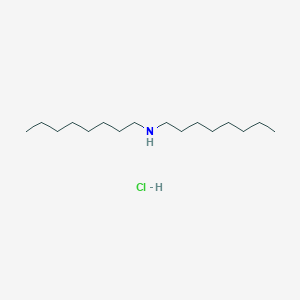
![[3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate](/img/structure/B14739090.png)
